3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid is a complex organic compound with the molecular formula C11H16N2O3S2 and a molecular weight of 288.38634 . This compound contains various functional groups, including an imino group, a methylphenylamino group, a thioether linkage, and a propanesulphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of methylphenylamine with formaldehyde to form an imino intermediate. This intermediate is then reacted with a thiol compound, such as 3-mercaptopropanesulphonic acid, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid involves its interaction with specific molecular targets. The imino and thioether groups can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-((Imino(phenylamino)methyl)thio)propanesulphonic acid
- 3-((Imino(methylamino)methyl)thio)propanesulphonic acid
- 3-((Imino(ethylphenylamino)methyl)thio)propanesulphonic acid
Uniqueness
3-((Imino(methylphenylamino)methyl)thio)propanesulphonic acid is unique due to the presence of the methylphenylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications .
Properties
CAS No. |
93841-11-3 |
---|---|
Molecular Formula |
C11H16N2O3S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-[N'-(2-methylphenyl)carbamimidoyl]sulfanylpropane-1-sulfonic acid |
InChI |
InChI=1S/C11H16N2O3S2/c1-9-5-2-3-6-10(9)13-11(12)17-7-4-8-18(14,15)16/h2-3,5-6H,4,7-8H2,1H3,(H2,12,13)(H,14,15,16) |
InChI Key |
IPBDARPBQYGOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)SCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.